molecular formula C33H55NO3 B1506847 2-(Methylamino)ethyl oleanolate

2-(Methylamino)ethyl oleanolate

Cat. No.: B1506847
M. Wt: 513.8 g/mol
InChI Key: CBOUOGWEDQDHDX-LVNUYWAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)ethyl oleanolate is a semi-synthetic derivative of oleanolic acid (OA), a pentacyclic triterpenoid with a wide spectrum of documented biological activities. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Oleanolic acid, the parent compound, is known for its anti-tumour, anti-inflammatory, anti-diabetic, and hepatoprotective effects, and it serves as a key scaffold for developing more potent analogues . Chemical modifications of OA, particularly at the C-28 position, are a recognized strategy to enhance its solubility, bioavailability, and potency . Derivatives created through such modifications have shown activities that can be over 200,000 times more potent than the original oleanolic acid . Specifically, structural alterations at the carboxyl group, including the formation of esters and amides, have been reported to significantly increase antitumor activity . The primary research value of this compound lies in its potential use as an intermediate or investigative tool in pharmacological and medicinal chemistry research. It is of significant interest for studying structure-activity relationships (SAR) and for developing novel therapeutic candidates for chronic diseases, including cancer and inflammatory conditions . Researchers can utilize this compound to explore mechanisms of action related to its parent compound, which may involve the modulation of apoptosis pathways, inflammation markers like NF-ĸB and COX-2, and oxidative stress responses .

Properties

Molecular Formula

C33H55NO3

Molecular Weight

513.8 g/mol

IUPAC Name

2-(methylamino)ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C33H55NO3/c1-28(2)15-17-33(27(36)37-20-19-34-8)18-16-31(6)22(23(33)21-28)9-10-25-30(5)13-12-26(35)29(3,4)24(30)11-14-32(25,31)7/h9,23-26,34-35H,10-21H2,1-8H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1

InChI Key

CBOUOGWEDQDHDX-LVNUYWAMSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCNC)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCNC)C

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties:

  • LogP : 7.30 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA) : 58.6 Ų
  • Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors
  • Rotatable Bonds : 5
  • XLogP3 : 7.4

The compound’s structure combines the triterpenoid scaffold of oleanolic acid (known for anti-inflammatory and anticancer properties) with a methylaminoethyl ester moiety, which may enhance solubility or receptor interaction compared to unmodified oleanolic acid.

Comparison with Structurally Similar Compounds

2-(Diethylamino)ethyl Oleanolate (CAS: 892869-50-0)

  • Molecular Formula: C₃₅H₅₉NO₃
  • Key Differences: Substitution of the methylamino group with a diethylamino group. Higher LogP: Predicted to exceed 7.4 (based on alkyl chain elongation), suggesting greater lipophilicity than the methylamino variant .

2-(Dimethylamino)ethyl Oleanolate (CAS: 122746-62-7)

  • Molecular Formula: C₃₄H₅₇NO₃
  • Key Differences: Dimethylamino group replaces methylamino, increasing nitrogen’s electron-donating capacity. Lower Hydrogen Bond Donors: 1 donor (vs. 2 in methylamino variant), altering solubility and intermolecular interactions. TPSA: ~55 Ų (slightly lower than methylamino variant), indicating marginally reduced polarity .

2-(Methylamino)ethanol (CAS: 109-83-1)

  • Molecular Formula: C₃H₉NO
  • Relevance: The methylaminoethyl group in 2-(methylamino)ethyl oleanolate mirrors this simpler compound. LogP: -0.74 (experimental), highlighting the polarizing effect of the free hydroxyl group. TPSA: 58.6 Ų (identical to the oleanolate derivative), emphasizing shared polarity from the amino and hydroxyl/ester groups .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound CAS Molecular Formula MW (g/mol) LogP TPSA (Ų) H-Bond Donors
This compound 892869-49-7 C₃₃H₅₅NO₃ 513.79 7.30 58.6 2
2-(Diethylamino)ethyl oleanolate 892869-50-0 C₃₅H₅₉NO₃ ~550* >7.4† ~55† 1†
2-(Dimethylamino)ethyl oleanolate 122746-62-7 C₃₄H₅₇NO₃ ~528* ~7.2† ~55† 1†
2-(Methylamino)ethanol 109-83-1 C₃H₉NO 75.11 -0.74 58.6 2

*Estimated based on structural analogs; †Predicted values based on substituent effects .

Key Observations:

Lipophilicity: The elongation of alkyl chains (e.g., diethyl vs.

Polarity: The methylaminoethyl group in this compound balances lipophilicity and polarity (TPSA = 58.6 Ų), favoring moderate bioavailability.

Steric Effects: Diethylamino and dimethylamino substitutions introduce steric hindrance, which may influence binding to biological targets like enzymes or receptors.

Preparation Methods

Starting Materials and Reagents

  • Oleanolic acid or oleanolate derivatives : The core triterpenoid structure.
  • Methylaminoethyl amine : The amine component introducing the 2-(methylamino)ethyl group.
  • Coupling reagents : Such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), or HOBt (1-hydroxybenzotriazole).
  • Bases : DIPEA (N,N-diisopropylethylamine) or triethylamine to neutralize acids formed during coupling.
  • Solvents : Dichloromethane (DCM), methanol, ethyl acetate, or chloroform, typically anhydrous.

Synthetic Procedure

A representative method adapted from Khusnutdinova et al. involves the following steps:

  • Activation of the Carboxylic Acid : Oleanolic acid or its derivative is dissolved in anhydrous dichloromethane.
  • Addition of Amine and Coupling Reagents : Methylaminoethyl amine (1 equivalent), BOP reagent (1 equivalent), and DIPEA (4 equivalents) are added to the solution.
  • Reaction Conditions : The mixture is stirred at room temperature for approximately 12 hours to allow amide bond formation.
  • Workup :
    • Saturated ammonium chloride solution is added to quench the reaction.
    • The organic layer is washed multiple times with ammonium chloride and sodium chloride saturated solutions to remove impurities.
    • The organic phase is dried and concentrated under reduced pressure.
  • Purification : The crude product is purified by flash chromatography on silica gel using a solvent system of dichloromethane/methanol/ammonium hydroxide (7:3:1) to yield pure this compound.

Reaction Scheme Summary

Step Reagents/Conditions Purpose
1 Oleanolic acid + DCM Dissolve starting material
2 Methylaminoethyl amine, BOP, DIPEA Amide bond formation
3 Stir at room temperature, 12 h Reaction completion
4 Saturated NH4Cl wash Quench and remove byproducts
5 Silica gel chromatography Purification of the product

Characterization

  • NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR in MeOD solvent confirm the structure, with characteristic chemical shifts indicating amide formation and methylaminoethyl substitution.
  • Mass Spectrometry : LC-MS analysis confirms molecular weight and purity.
  • Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.

Research Findings and Notes

  • The use of BOP as a coupling reagent is effective for amide bond formation with high yields and mild conditions.
  • DIPEA serves as a base to neutralize acids generated during coupling, improving reaction efficiency.
  • Purification using a mixture of dichloromethane, methanol, and ammonium hydroxide effectively separates the desired amide product from impurities.
  • The reaction proceeds smoothly at room temperature, avoiding harsh conditions that might degrade the sensitive triterpenoid structure.
  • The described method is consistent with protocols for synthesizing amide derivatives of oleanolic acid reported in peer-reviewed literature, ensuring reproducibility and scalability.

Summary Table of Preparation Method

Parameter Description
Starting Material Oleanolic acid or oleanolate derivative
Amine Component Methylaminoethyl amine
Coupling Reagent BOP reagent
Base DIPEA
Solvent Dichloromethane (anhydrous)
Reaction Temperature Room temperature
Reaction Time 12 hours
Workup Saturated ammonium chloride wash, extraction
Purification Flash chromatography (DCM/MeOH/NH4OH 7:3:1)
Characterization $$^{1}H$$ NMR, $$^{13}C$$ NMR, LC-MS, TLC

Q & A

Q. How can structural modifications of this compound improve its bioavailability?

  • Methodology :
  • Synthesize analogs with varied alkyl chain lengths or polar groups (e.g., PEGylation).
  • Assess solubility (shake-flask method), logP (HPLC-based), and in vivo pharmacokinetics (rodent models). Use QSAR models to correlate structural features with bioavailability .

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